molecular formula C17H11NO4 B6406426 2-(Naphthalen-1-yl)-4-nitrobenzoic acid CAS No. 180977-37-1

2-(Naphthalen-1-yl)-4-nitrobenzoic acid

Cat. No.: B6406426
CAS No.: 180977-37-1
M. Wt: 293.27 g/mol
InChI Key: WRDIZLRYLLRKEM-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-4-nitrobenzoic acid is an organic compound that features a naphthalene ring and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-4-nitrobenzoic acid typically involves the nitration of 2-(Naphthalen-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the para position of the benzoic acid ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction conditions to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

    Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products

    Reduction: 2-(Naphthalen-1-yl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(Naphthalen-1-yl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the naphthalene ring can intercalate with DNA or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the naphthalene ring, resulting in different physical and chemical properties.

    2-(Naphthalen-1-yl)-4-aminobenzoic acid:

Uniqueness

2-(Naphthalen-1-yl)-4-nitrobenzoic acid is unique due to the presence of both a naphthalene ring and a nitrobenzoic acid moiety, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-naphthalen-1-yl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)15-9-8-12(18(21)22)10-16(15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDIZLRYLLRKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180977-37-1
Record name 2-(1-Naphthalenyl)-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180977-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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